Isopyrimol Isopyrimol
Brand Name: Vulcanchem
CAS No.: 55283-69-7
VCID: VC3877955
InChI: InChI=1S/C14H15ClN2O/c1-10(2)14(18,12-7-16-9-17-8-12)11-3-5-13(15)6-4-11/h3-10,18H,1-2H3
SMILES: CC(C)C(C1=CC=C(C=C1)Cl)(C2=CN=CN=C2)O
Molecular Formula: C14H15ClN2O
Molecular Weight: 262.73 g/mol

Isopyrimol

CAS No.: 55283-69-7

Cat. No.: VC3877955

Molecular Formula: C14H15ClN2O

Molecular Weight: 262.73 g/mol

* For research use only. Not for human or veterinary use.

Isopyrimol - 55283-69-7

Specification

CAS No. 55283-69-7
Molecular Formula C14H15ClN2O
Molecular Weight 262.73 g/mol
IUPAC Name 1-(4-chlorophenyl)-2-methyl-1-pyrimidin-5-ylpropan-1-ol
Standard InChI InChI=1S/C14H15ClN2O/c1-10(2)14(18,12-7-16-9-17-8-12)11-3-5-13(15)6-4-11/h3-10,18H,1-2H3
Standard InChI Key RKLCNSACPVMCDV-UHFFFAOYSA-N
SMILES CC(C)C(C1=CC=C(C=C1)Cl)(C2=CN=CN=C2)O
Canonical SMILES CC(C)C(C1=CC=C(C=C1)Cl)(C2=CN=CN=C2)O

Introduction

Chemical Identity and Structural Features

Isopyrimol is a secondary alcohol derivative with a chlorinated aromatic backbone. Its IUPAC name remains unspecified in available literature, but its structural attributes are defined by the following descriptors:

Table 1: Molecular Identity of Isopyrimol

PropertyValue
CAS Registry Number55283-69-7
Molecular FormulaC14H15ClN2O\text{C}_{14}\text{H}_{15}\text{ClN}_{2}\text{O}
Molecular Weight262.73469 g/mol
SMILES NotationClc1ccc(cc1)C@@(C(C)C)c2nc[nH]c2
InChI KeyInChI=1S/C14H15ClN2O/c1-10(2)14(18,12-7-16-9-17-8-12)11-3-5-13(15)6-4-11/h3-10,18H,1-2H3

The compound’s stereochemistry includes a chiral center, as indicated by the @ symbol in its SMILES notation, suggesting potential enantiomeric activity. The presence of chlorine and nitrogen atoms within its aromatic and heterocyclic moieties underscores its reactivity in biological systems .

Physicochemical Properties

Isopyrimol’s physical and chemical properties are inferred from computational models and sparse experimental data. Key parameters include:

Table 2: Theoretical Physicochemical Properties

PropertyValue
AlogP (Lipophilicity)2.771
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Polar Surface Area46.01 Ų
Molecular Surface Area261.6 Ų

The AlogP value of 2.771 indicates moderate lipophilicity, suggesting favorable membrane permeability. A polar surface area of 46.01 Ų aligns with compounds capable of moderate solubility in aqueous media, though experimental validation is lacking. The compound’s stability under standard conditions (e.g., temperature, pH) remains uncharacterized .

Structural and Electronic Characteristics

The molecular structure of isopyrimol combines a chlorobenzene ring with a substituted pyrimidine moiety. Key features include:

  • Chlorine Substituent: Positioned para to the hydroxyl group, likely influencing electronic distribution and intermolecular interactions.

  • Pyrimidine Ring: A six-membered heterocycle with two nitrogen atoms, contributing to potential hydrogen bonding and π-π stacking interactions.

  • Chiral Center: The stereochemistry at the hydroxyl-bearing carbon may dictate enantioselective interactions in biological systems.

Computational models predict a distorted octahedral geometry around the hydroxyl group, though crystallographic data are absent. The chlorine atom’s electronegativity likely polarizes the aromatic ring, enhancing electrophilic reactivity at specific positions .

Research Gaps and Future Directions

Current data on isopyrimol are insufficient to fully characterize its toxicological, environmental, or synthetic profiles. Critical research priorities include:

Table 3: Key Research Deficiencies

Area of StudySpecific Needs
SynthesisOptimized synthetic routes and yield improvements.
ToxicologyAcute/chronic toxicity assays in model organisms.
Environmental FateDegradation pathways and bioaccumulation potential.
Mechanistic StudiesTarget identification and molecular docking analyses.

The absence of peer-reviewed studies on isopyrimol underscores the need for collaborative efforts between academic and industrial entities to explore its utility and risks.

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